



CCT251455: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	CCT251455	
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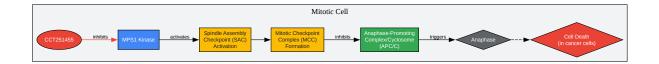
These application notes provide detailed information and protocols for the use of **CCT251455**, a potent and selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1). MPS1 is a critical component of the spindle assembly checkpoint (SAC), a key regulatory pathway ensuring accurate chromosome segregation during cell division.[1][2] Given the overexpression of MPS1 in various human cancers, it represents a promising target for cancer therapy.[3]

Mechanism of Action and Signaling Pathway

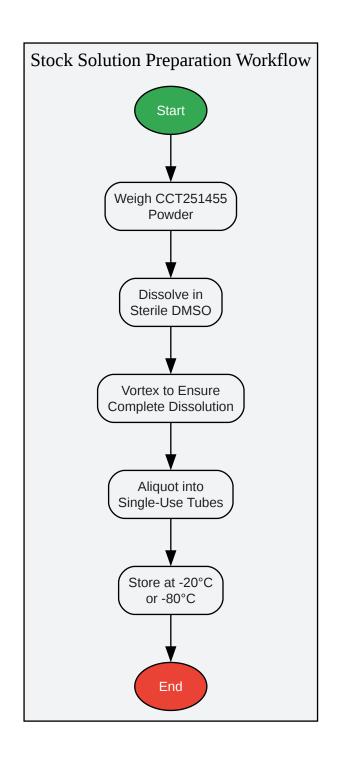
CCT251455 exerts its biological effects by inhibiting the kinase activity of MPS1. This inhibition disrupts the spindle assembly checkpoint, a crucial cell cycle control mechanism that prevents the separation of sister chromatids until they are all correctly attached to the mitotic spindle.[1] [2] In cancer cells, which often exhibit chromosomal instability, the abrogation of the SAC by CCT251455 leads to severe chromosome missegregation during mitosis, ultimately triggering cell death.[4][5]

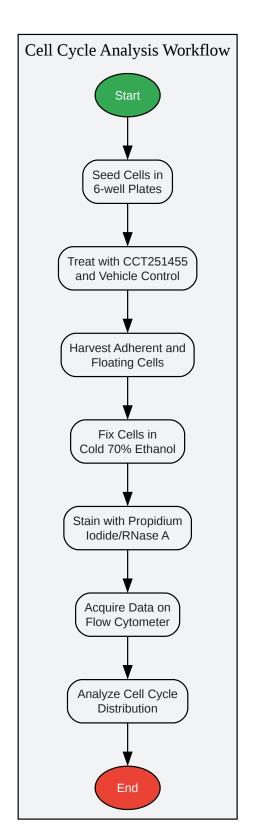
The spindle assembly checkpoint is a complex signaling pathway. In essence, unattached kinetochores generate a "wait" signal that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of proteins that hold sister chromatids together. By inhibiting MPS1, **CCT251455** prevents the generation of this "wait" signal, leading to premature activation of the APC/C and catastrophic mitotic errors.[6][7]











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